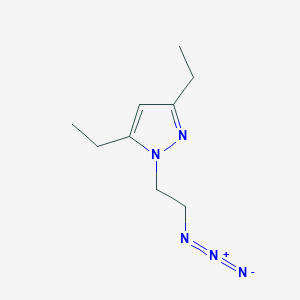
1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole
Descripción general
Descripción
1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole compounds, including methyl-substituted pyrazoles, are potent medicinal scaffolds exhibiting a wide spectrum of biological activities. These activities span across anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. Pyrazole derivatives have been synthesized under various conditions, including microwave-assisted synthesis, and have shown potential in agrochemical and pharmaceutical applications due to their significant bioactive properties (Sharma et al., 2021); (Sheetal et al., 2018).
Pyrazole-based Heterocycles in Organic Synthesis
The synthesis of pyrazole heterocycles has been a topic of interest due to the pyrazole moiety's role as a pharmacophore in many biologically active compounds. Pyrazole-based heterocycles are utilized as synthons in organic synthesis, with methodologies developed for their efficient synthesis. These methodologies include condensation followed by cyclization, highlighting their widespread biological activities and potential as drug candidates (Dar & Shamsuzzaman, 2015).
Advanced Applications of Pyrazole Derivatives
Research on pyrazole derivatives extends to exploring their applications in high-energy density materials (HEDMs) and as spin crossover (SCO) active complexes. These studies demonstrate the versatility of pyrazole compounds beyond medicinal applications, including their potential in materials science and as functional materials in various technological applications (Yongjin & Ba, 2019); (Olguín & Brooker, 2011).
Mecanismo De Acción
Target of Action
Azide groups are often used in click chemistry, a type of chemical reaction used for the rapid and efficient joining of small chemical units . The azide group can react with molecules containing alkyne groups .
Biochemical Pathways
Azide-containing compounds can be involved in a variety of biochemical reactions, particularly in the field of bioconjugation .
Action Environment
The action, efficacy, and stability of “1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole” could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature .
Análisis Bioquímico
Biochemical Properties
1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and enhancing cellular defense mechanisms against oxidative damage . Additionally, this compound may bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation and loss of activity . In terms of long-term effects, this compound has been observed to induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cellular defense mechanisms and promoting tissue repair . At higher doses, it may induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with specific effects occurring only at certain concentration ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular energy production and utilization . Additionally, this compound may modulate the levels of specific metabolites, such as reactive oxygen species and antioxidants, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes through specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it interacts with key biomolecules and influences cellular processes . Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its proper localization and activity . Additionally, the subcellular distribution of this compound may be influenced by factors such as cellular stress and metabolic state .
Propiedades
IUPAC Name |
1-(2-azidoethyl)-3,5-diethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-3-8-7-9(4-2)14(12-8)6-5-11-13-10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQYDYYBUSAYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN=[N+]=[N-])CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)
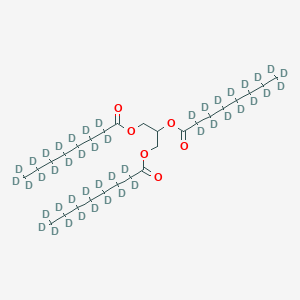

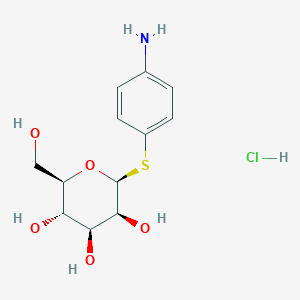
![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)


![N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide](/img/structure/B1473830.png)
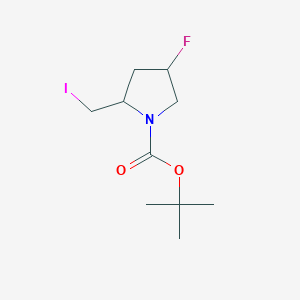
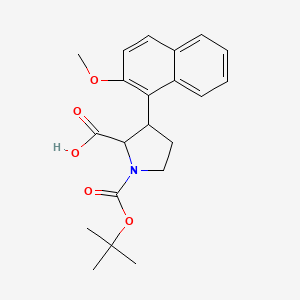

![1-Methyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473840.png)
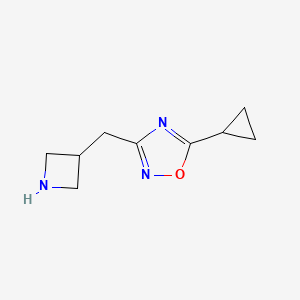
![6-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1473842.png)
